2,5-Dimethyl-4-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
856847-41-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,5-dimethyl-4-prop-2-enyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c1-4-5-7-6(2)9-10(3)8(7)11/h4,9H,1,5H2,2-3H3 |
InChI Key |
GMTLSNYTOPGZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of an allyl-substituted hydrazine with a diketone or ketoester. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Electrophilic Additions at the Allyl Group
The allyl substituent undergoes typical alkene reactions:
-
Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) in inert solvents to form dibromo- or dichloro-adducts.
-
Hydrohalogenation : Adds HBr or HCl across the double bond, following Markovnikov’s rule.
Example :
In analogous systems (e.g., 4-(3-oxobut-1-en-1-yl)pyrazolones), allyl groups react with HCl to form chloro derivatives .
Oxidation Reactions
The allyl group is susceptible to oxidation:
-
Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide.
-
Dihydroxylation : Ozonolysis or OsO₄-mediated oxidation yields a vicinal diol.
Supporting Data :
Pyrazolone derivatives with unsaturated side chains (e.g., 4-(3-oxo-3-phenylprop-1-en-1-yl)) undergo ozonolysis to cleave the double bond .
Cycloaddition Reactions
The allyl group participates in Diels-Alder reactions as a diene or dienophile:
| Reaction Type | Conditions | Product |
|---|---|---|
| Diels-Alder (as diene) | Electron-deficient dienophiles (e.g., maleic anhydride) | Six-membered bicyclic adducts |
| [2+2] Cycloaddition | UV light with alkenes/alkynes | Cyclobutane derivatives |
Evidence :
Hexaphenylcarbodiphosphorane reacts with allyl-substituted pyrazolones to form cycloadducts like oxathiaphosphinin derivatives .
Nucleophilic Substitution at the Pyrazolone Ring
The pyrazolone ring’s electron-rich positions (C-4 and C-5) undergo substitution:
-
Amination : Reacts with amines (e.g., hydrazines) to form hydrazone derivatives.
-
Alkylation/Acylation : Alkyl halides or acyl chlorides target the NH group in the pyrazolone ring.
Example :
5-Methyl-2-phenylpyrazol-3-one reacts with aldehydes to form Schiff bases via imine linkage .
Condensation Reactions
The ketone group at C-3 facilitates condensation with nucleophiles:
| Reagent | Product |
|---|---|
| Hydrazines | Hydrazones (e.g., antimicrobial agents ) |
| Arylhydrazines | Arylhydrazono derivatives |
Case Study :
Pyrazol-3-ones with hydrazono moieties exhibit antimicrobial activity, synthesized via condensation with substituted hydrazines .
Functionalization via Radical Reactions
The allyl group can undergo radical polymerization or addition:
-
Polymerization : Initiated by AIBN (azobisisobutyronitrile) to form polymeric chains.
-
Thiol-ene Click Chemistry : Reacts with thiols under UV light.
Related Mechanism :
Allyl groups in heterocycles are exploited in click chemistry for bioconjugation .
Complexation with Metal Ions
The pyrazolone ring acts as a ligand for transition metals:
-
Zinc Complexation : Forms coordination polymers (e.g., catena-poly structures ).
-
Iron/Palladium Catalysis : Participates in regioselective pyrazole syntheses .
Structural Insight :
Crystallographic studies confirm pyrazolone-metal interactions, as seen in Zn²⁺ complexes .
Thermal Decomposition
At elevated temperatures (>200°C), the allyl group may undergo retro-ene reactions or pyrolysis, yielding smaller fragments (e.g., propene and pyrazolone derivatives).
Thermal Data :
Pyrazolone derivatives with alkyl substituents show decomposition points near 300°C .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one (Example 5.17, )
This brominated derivative replaces the propenyl group with a bromine atom and a 4-chlorophenyl substituent. The electron-withdrawing bromine and chlorine atoms increase molecular polarity and weight (m/z 301–305) compared to the propenyl-containing compound. Such substitutions enhance electrophilicity at position 4, making the compound more reactive in nucleophilic aromatic substitution reactions .- 4-(Coumarin-3-yl)-1,5-dimethylpyrazol-3-one Derivatives () Coumarin-linked pyrazol-3-ones exhibit extended π-conjugation due to the fused benzopyrone system. This enhances UV absorption and fluorescence properties, which are advantageous in optical applications or as probes.
- Metal Chelates of 4-Aminoantipyrine Schiff Bases () Schiff bases derived from 4-aminoantipyrine coordinate with transition metals (e.g., Cr(III), Cu(II)) via the carbonyl oxygen and azomethine nitrogen.
Physicochemical Properties
- Brominated derivatives () exhibit higher molecular weights and melting points due to halogen incorporation .
Spectroscopic Signatures IR and NMR spectra of propenyl-containing pyrazol-3-ones would show distinct allylic C-H stretching (~3080 cm⁻¹) and vinyl proton resonances (δ 5–6 ppm), absent in coumarin or brominated analogs .
Biological Activity
2,5-Dimethyl-4-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, characterized by its unique dihydropyrazole framework. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a prop-2-en-1-yl group and methyl substitutions enhances its chemical reactivity and biological profile.
The molecular formula of this compound is C_9H_12N_2O, with a molecular weight of approximately 150.18 g/mol. Its structure includes a carbonyl group and a double bond, contributing to its stability and reactivity in various chemical transformations.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
3. Anticancer Potential
Research has shown that pyrazolone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins . The unique substitution pattern of this compound may confer distinct anticancer properties compared to other similar compounds.
4. Analgesic Properties
Similar compounds in the pyrazolone family are recognized for their analgesic effects. The ability to modulate pain pathways makes this compound a candidate for further investigation in pain management therapies .
Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Prop-2-en-1-yl group | Enhances reactivity and potential binding interactions with biological targets |
| Methyl groups at 2 and 5 positions | Influence lipophilicity and solubility, affecting bioavailability |
| Carbonyl group | Critical for interaction with enzymes and receptors |
Case Studies
Recent studies have explored the biological activity of similar pyrazolone derivatives:
Case Study 1: Anticancer Activity
A study reported that a series of pyrazolone derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., H460, A549). The mechanism involved the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation demonstrated that certain pyrazolone derivatives showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications in enhancing antibacterial potency .
Q & A
(Basic) What are the standard synthetic protocols for preparing 2,5-dimethyl-4-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol-3-one?
Methodological Answer:
The synthesis typically involves condensation reactions of hydrazine derivatives with β-ketoesters or analogous carbonyl compounds. For example:
- Step 1: React phenylhydrazine (0.01 mol) with ethyl acetoacetate (0.01 mol) in acetic acid under reflux until a thick liquid forms.
- Step 2: Cool the mixture, precipitate with ether, and recrystallize using ethanol.
- Step 3: Confirm purity via thin-layer chromatography (TLC) with a solvent system of toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) and iodine visualization .
Variants may include substituting allyl groups (e.g., prop-2-en-1-yl) via nucleophilic substitution or cyclization reactions in ethanol/DMF mixtures .
(Advanced) How can reaction conditions be optimized to improve yields of pyrazol-3-one derivatives?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection: Ethanol or DMF-EtOH mixtures enhance solubility and reduce side reactions during reflux (2–6 hours) .
- Catalyst Use: Calcium hydroxide or acetic acid can accelerate cyclization and stabilize intermediates .
- Temperature Control: Reflux at 80–100°C ensures complete conversion while avoiding decomposition.
- Purification: Recrystallization from ethanol or mixed solvents removes unreacted starting materials .
Advanced techniques like microwave-assisted synthesis or flow chemistry may further reduce reaction times.
(Basic) What analytical techniques are essential for characterizing structural purity?
Methodological Answer:
- Chromatography: TLC with iodine visualization or UV detection confirms purity and monitors reaction progress .
- Spectroscopy:
- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl, allyl, and pyrazole ring protons).
- IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-N stretches.
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry in hybrid derivatives .
(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations).
- Replicate Analysis: Repeat synthesis and characterization to rule out experimental error.
- Crystallographic Confirmation: Use X-ray diffraction to resolve ambiguities in tautomeric forms or regiochemistry .
For example, allyl group orientation in the pyrazole ring may require crystallography to confirm .
(Basic) What experimental designs are recommended for assessing environmental fate?
Methodological Answer:
Adopt a tiered approach:
- Phase 1 (Lab Studies): Evaluate hydrolysis, photolysis, and solubility in controlled conditions (e.g., pH 4–9, UV light exposure) .
- Phase 2 (Biotic Studies): Test microbial degradation using OECD 301B ready biodegradability protocols.
- Phase 3 (Field Monitoring): Deploy randomized block designs with split-split plots to study soil/water distribution over seasons .
(Advanced) How to design cross-disciplinary studies evaluating synthetic and biological properties?
Methodological Answer:
- Hybrid Synthesis: Incorporate bioactive moieties (e.g., coumarin or triazole groups) via click chemistry or nucleophilic substitution .
- Bioactivity Screening: Use in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) and correlate with structural features (e.g., allyl group electron-withdrawing effects).
- Mechanistic Studies: Apply molecular docking to predict binding interactions with biological targets (e.g., enzymes or receptors).
(Advanced) How to address low reproducibility in biological activity assays for derivatives?
Methodological Answer:
- Standardize Assays: Use four replicates per treatment with randomized block designs to control for environmental variability .
- Dose-Response Curves: Test multiple concentrations (e.g., 1–100 μM) and calculate IC₅₀ values with statistical software (e.g., GraphPad Prism).
- Positive Controls: Include reference compounds (e.g., ascorbic acid for antioxidant assays) to validate experimental conditions.
(Basic) What safety protocols are critical during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods when handling volatile reagents (e.g., benzoyl chloride, acetic acid).
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Neutralize acidic/basic waste before disposal and segregate halogenated solvents .
(Advanced) How to evaluate ecological risks of this compound under real-world conditions?
Methodological Answer:
- Microcosm Studies: Simulate ecosystems (soil/water compartments) to track bioaccumulation and trophic transfer .
- Population-Level Analysis: Use LC₅₀ tests on model organisms (e.g., Daphnia magna) and extrapolate via species sensitivity distributions (SSDs).
- Long-Term Monitoring: Implement split-plot designs with seasonal sampling to assess persistence and metabolite formation .
(Basic) What computational tools aid in predicting physicochemical properties?
Methodological Answer:
- Software: Use EPI Suite for log P, water solubility, and biodegradability predictions.
- Quantum Chemistry: Gaussian or ORCA for optimizing molecular geometry and calculating dipole moments.
- ADMET Prediction: SwissADME or pkCSM to estimate toxicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
